molecular formula C18H16O8 B101543 Acerosin CAS No. 15835-74-2

Acerosin

Cat. No.: B101543
CAS No.: 15835-74-2
M. Wt: 360.3 g/mol
InChI Key: BTMNGQCCCWTUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acerosin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a trihydroxyflavone that is 5,7,3'-trihydroxyflavone with methoxy substituents at positions 6, 8 and 4' respectively. It has a role as a metabolite. It is a trihydroxyflavone and a trimethoxyflavone.

Properties

CAS No.

15835-74-2

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3

InChI Key

BTMNGQCCCWTUQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

melting_point

239-241°C

15835-74-2

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

A large number of flavonoids viz., casticin, orientin, isoorientin, luteolin, luteolin-7-0-glucoside, corymbosin, gardenins A and B, 3-0-desmethylartemetin,5-0-desmethylnobiletin,3\4\5,5\6J,8-heptamethoxyflavanone and 3\,5-dihydroxy-4′,6,7-trimethoxy flavanone and 3′,5-dihydroxy-4′,6,7-trimethoxyflavanone have been reported from this plant [Sirait, L. M., Rimpler, H. and Haensal, R., Experientia 1962, 18, 72; Haensal, R. et al. Phytochemistry 1965, 4 ,19; Banerji A. et al. Phytochemistry 1969, 8,511; Ferdous, A. J. et al. Bangladesh Acad. Sci. 1984, 8,23; Dayrit, F. M. et al. Philipp. J. Sci. 1987, 116, 403; Banerji, J. et al. Indian J. Chem. 1988; 27B, 597; Achari, B. et al. Phytochemistry. 1984, 23, 703]. Stem-bark afforded five new flavone glycosides along with luteolin and acerosin. The new flavone glycosides are 6p-glucopyranosyl-7-hydroxy-3′,4′,5′,8-tetramethoxyflavone-5-O-α-L-rhamnopyranoside, 3′,7-dihydroxy-4′,6,8-trimethoxyflavone-5-O-(6″-O-acetyl-p-D-glucopyranoside),3,3′,4′,6,7,-pentamethoxyflavone 5′-O-(4″-O-β-D-glucopyranosyl-cc-rhamnopyranoside, 4′,5,7-tri-hydroxyflavone-8-(2″-caffeoyl-a-glucopyranoside) and 3′,5,5′,7-tetrahydroxy-4-methoxyflavone -3′-O-(4″-O-α-D-galactopyranosyl) galactopyranoside [Rao, V. K. et al. Indian J. Pharm. 1977,39, 41; Subramamian, P. M. and Misra, G. S. Indian J. Chem. 1978, 16B, 615; Subramaniam, P. M. and Misra, G. S. J. Nat. Prod. 1979,42, 540]. A diterpenoid, 5β-hydro-8,11,13-abieta-trien-6a-ol and three triterpenoids, 2 cc, 3a-dihydroxyoleana-5 12-dien-28-oic acid, 2a, 3a-diacetoxyoleana-5, 12-dien-28-oic acid, 2,3 a-diacetoxy-18-hydroxyoleana-5,12-dien-28-oib acid have been isolated from the seeds, These compounds exhibited antiinflammatory activity [Chawla, A. S., Sharma, A. K., Handa, S. S. and Dhar, K. L. Indian J. Chem. 1991, 30B, 773 and J. Nat. Prod. 1992,55,163. From the roots acetyloleanolic acid was isolated [Vishnol, S. P., Shoeb, A., Kapil, R. S. and Popli, S. P. Phytochemistry 1983, 22, 597].
[Compound]
Name
3-0-desmethylartemetin,5-0-desmethylnobiletin,3
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0 (± 1) mol
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reactant
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[Compound]
Name
6J,8-heptamethoxyflavanone
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reactant
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[Compound]
Name
5-dihydroxy-4′,6,7-trimethoxy flavanone
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reactant
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[Compound]
Name
27B
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reactant
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[Compound]
Name
flavonoids
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reactant
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0 (± 1) mol
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reactant
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Name
orientin
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reactant
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reactant
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0 (± 1) mol
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[Compound]
Name
luteolin-7-0-glucoside
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0 (± 1) mol
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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